molecular formula C17H25N5O4 B14307610 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- CAS No. 110912-90-8

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-

Cat. No.: B14307610
CAS No.: 110912-90-8
M. Wt: 363.4 g/mol
InChI Key: NWNUPQLJQPIAIJ-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is a macrocyclic compound known for its ability to form stable metal complexes. This compound is part of the azamacrocycle family, which is characterized by the presence of nitrogen atoms within a cyclic structure. The compound’s unique structure allows it to interact with various metal ions, making it valuable in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of ethylenediamine with formaldehyde and a nitrobenzyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms within the macrocyclic structure coordinate with metal ions, forming stable complexes. This chelation can inhibit metal-catalyzed oxidation processes, making the compound an effective antioxidant. Additionally, the nitro group can participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane: A similar azamacrocycle without the nitrobenzyl group.

    1,4,8,11-Tetraazacyclotetradecane-5,7-dione: Lacks the nitrobenzyl substitution but shares the dioxo structure.

    1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(2-methylthiophene)methyl]-: A derivative with a different aromatic substitution.

Uniqueness

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrobenzyl group, which enhances its reactivity and ability to form diverse metal complexes. This substitution also imparts specific redox properties, making it distinct from other azamacrocycles.

Properties

CAS No.

110912-90-8

Molecular Formula

C17H25N5O4

Molecular Weight

363.4 g/mol

IUPAC Name

6-[(4-nitrophenyl)methyl]-1,4,8,11-tetrazacyclotetradecane-5,7-dione

InChI

InChI=1S/C17H25N5O4/c23-16-15(12-13-2-4-14(5-3-13)22(25)26)17(24)21-11-9-19-7-1-6-18-8-10-20-16/h2-5,15,18-19H,1,6-12H2,(H,20,23)(H,21,24)

InChI Key

NWNUPQLJQPIAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(=O)C(C(=O)NCCNC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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